H-Gly-Gly-His-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

H-Gly-Gly-His-OH, also known as Glycyl-Glycyl-Histidine, is a tripeptide composed of two glycine residues and one histidine residue. Its chemical formula is with a molecular weight of approximately 269.26 g/mol. This compound is notable for its ability to bind metal ions, particularly copper and nickel, due to the imidazole side chain of the histidine residue, which plays a crucial role in metal coordination chemistry .

- Oxidation: The histidine residue can be oxidized, leading to modifications that affect its metal-binding capabilities. Common oxidizing agents include hydrogen peroxide.

- Reduction: Reduction reactions can alter the peptide's structure and biological activity, often using reducing agents like sodium borohydride.

- Substitution: This peptide can participate in substitution reactions where functional groups are exchanged under appropriate conditions.

These reactions can lead to various derivatives and complexes, influencing the compound's properties and applications.

H-Gly-Gly-His-OH exhibits several biological activities:

- Metal Binding: It serves as a ligand in coordination chemistry, facilitating the study of metal-peptide interactions. Its ability to bind metal ions like copper and nickel has implications in biosensor technology and biochemistry .

- Antimicrobial Properties: Research indicates potential antimicrobial effects, making it a candidate for therapeutic applications.

- Anticancer Activity: Preliminary studies suggest that this tripeptide may have anticancer properties, although further investigation is needed to clarify its mechanisms of action.

The synthesis of H-Gly-Gly-His-OH typically involves solid-phase peptide synthesis (SPPS). The steps include:

- Loading the Resin: The first amino acid (glycine) is attached to a resin.

- Deprotection: The protecting group on the amino acid is removed.

- Coupling: The next amino acid (another glycine) is added using coupling reagents such as dicyclohexylcarbodiimide.

- Repetition: Steps 2 and 3 are repeated for the third amino acid (histidine).

- Cleavage and Purification: The peptide is cleaved from the resin and purified to obtain the final product .

H-Gly-Gly-His-OH finds applications across various fields:

- Chemistry: Used as a ligand in coordination chemistry studies to explore metal-peptide interactions.

- Biology: Employed in biosensors for detecting metal ions such as copper and nickel, enhancing electrochemical detection methods .

- Medicine: Investigated for potential therapeutic uses, particularly in antimicrobial and anticancer treatments.

- Industry: Utilized in developing metal-chelating agents and catalysts for industrial processes .

Studies have demonstrated that H-Gly-Gly-His-OH interacts effectively with various metal ions, influencing biochemical pathways. For instance, its binding with copper ions can mediate protein crosslinking by oxidants, thereby affecting cellular functions and signaling pathways. Research into its interactions with other compounds continues to reveal insights into its potential roles in biological systems.

Several compounds share structural similarities with H-Gly-Gly-His-OH, including:

- H-Gly-His-Gly-OH: A tripeptide with similar metal-binding properties but different sequence.

- L-Carnosine (β-alanyl-L-histidine): Known for its antioxidant and metal-chelating activities; it differs primarily by having a β-alanine instead of glycine.

- H-Gly-Gly-Asp-OH: Another tripeptide that may exhibit different biological activities due to the presence of aspartic acid instead of histidine.

Uniqueness

The uniqueness of H-Gly-Gly-His-OH lies in its specific sequence of glycine and histidine residues, which confer distinct metal-binding properties and biological activities. Its ability to form stable complexes with copper and nickel ions makes it particularly valuable in various applications compared to similar compounds .

Molecular Composition and Nomenclature

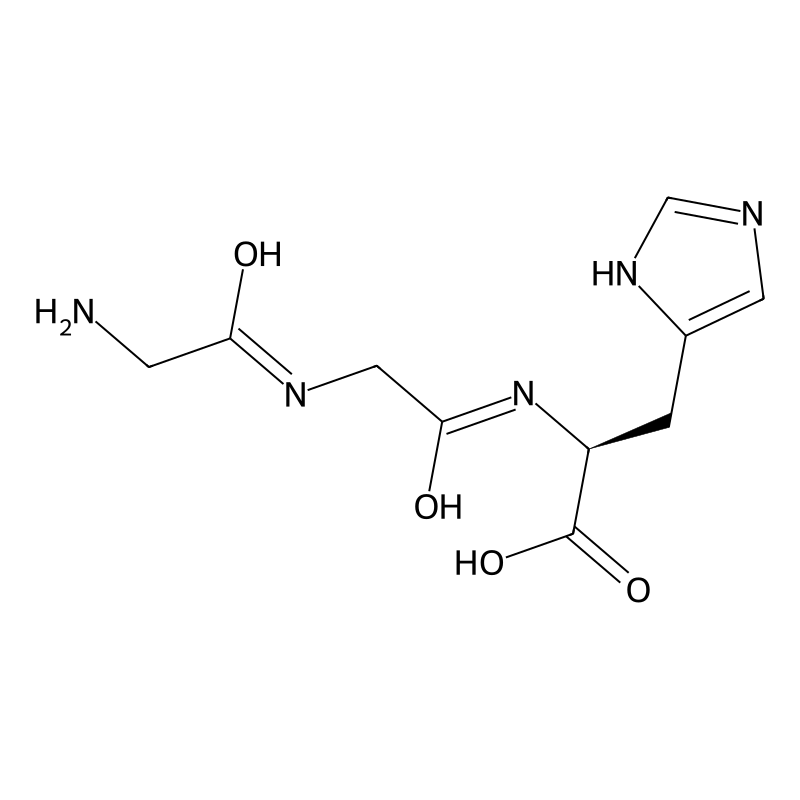

H-Gly-Gly-His-OH is a linear tripeptide with the sequence H-Gly-Gly-His-OH, where glycine (Gly) and histidine (His) are linked via peptide bonds. Its molecular formula is C₁₀H₁₅N₅O₄, and its molecular weight is 269.26 g/mol. The IUPAC name is (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid, reflecting the stereochemistry of the histidine residue.

Table 1: Structural and Nomenclatural Details of H-Gly-Gly-His-OH

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₁₅N₅O₄ |

| Molecular Weight | 269.26 g/mol |

| IUPAC Name | (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

| Peptide Sequence | H-Gly-Gly-His-OH |

| CAS Number | 7451-76-5 |

The structure includes a histidine side chain with an imidazole ring, which is critical for its metal-binding properties.

Synthetic and Analytical Methods

H-Gly-Gly-His-OH is synthesized via solid-phase peptide synthesis (SPPS), a method that allows sequential assembly of amino acids on a resin support. The process involves:

- Coupling: Protected amino acids are added to the resin using activators like HATU.

- Deprotection: Acidic or basic conditions remove temporary protecting groups.

- Cleavage: Final cleavage from the resin yields the free peptide.

Analytical characterization includes mass spectrometry and nuclear magnetic resonance (NMR) to confirm its primary structure and purity.

Solid-Phase Peptide Synthesis (SPPS) Optimization

Protection-Deprotection Strategies

The choice of α-amino protecting groups critically influences the efficiency of SPPS for H-Gly-Gly-His-OH. Conventional 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, while widely used, faces challenges in suppressing side reactions such as aspartimide formation and histidine racemization. Recent work by Li et al. introduced thiol-labile nitrobenzenesulfenyl groups, such as 3-nitro-2-pyridinesulfenyl (Npys), as alternatives to Fmoc for histidine protection [3]. Npys demonstrates superior stability during coupling reactions compared to earlier derivatives like 2,4-dinitro-6-phenyl-benzenesulfenyl (DNPBS), which was prone to histidine redundant insertion byproducts under basic conditions [3]. This enhanced stability ensures higher fidelity in sequence assembly, particularly for histidine-containing peptides like H-Gly-Gly-His-OH.

For glycine residues, Fmoc remains the standard due to its compatibility with automated synthesis. However, the steric hindrance of the histidine side chain necessitates orthogonal protection schemes. Strauss et al. demonstrated that combining Fmoc-glycine with Npys-histidine on low-loading TentaGel resins (0.18 mmol g⁻¹) reduces steric crowding, enabling efficient deprotection cycles [2]. This approach minimizes premature cleavage and improves overall yield.

Coupling Efficiency Analysis

Coupling efficiency in SPPS is heavily influenced by resin loading and reaction kinetics. The High-Temperature Fast Stirring Peptide Synthesis (HTFS-PS) method, developed by Strauss et al., accelerates synthesis by employing elevated temperatures (90°C) and rapid stirring (1,200 rpm) [2]. For H-Gly-Gly-His-OH, HTFS-PS reduced coupling times to 25 minutes per residue while maintaining crude yields of 48% [2]. Low-loading resins further mitigate aggregation, a common issue in peptides with repetitive glycine sequences.

Comparative studies between traditional SPPS and HTFS-PS revealed a 30% reduction in reagent consumption for the latter, attributed to improved mass transfer and reduced diffusion limitations [2]. These advancements are particularly beneficial for H-Gly-Gly-His-OH, where glycine’s flexibility increases the risk of β-sheet formation during synthesis.

Solution-Phase Synthesis Approaches

Solution-phase synthesis of H-Gly-Gly-His-OH, though less common than SPPS, offers advantages in large-scale production. Segment condensation strategies, such as coupling H-Gly-Gly-OH with histidine derivatives, have been explored. However, the lack of solid support necessitates meticulous purification after each step, increasing operational complexity.

Recent innovations in coupling agents, such as Oxyma Pure and ethyl cyanoglyoxylate-2-oxime (Oxyma), have improved activation efficiency in solution-phase systems. For example, Fmoc-Gly-Gly-Gly-OH, a structurally analogous tripeptide, was synthesized using carbodiimide-mediated couplings with >95% purity [4]. While direct data on H-Gly-Gly-His-OH are limited, these methods suggest potential for adapting solution-phase protocols, particularly for batches exceeding 1 kg.

Post-Synthetic Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) remains the gold standard for purifying H-Gly-Gly-His-OH. Using C18 columns and gradient elution with acetonitrile/water (0.1% trifluoroacetic acid), researchers achieved baseline separation of the target peptide from deletion sequences and diastereomers [1] [4]. Strauss et al. reported a retention time of 12.3 minutes for H-Gly-Gly-His-OH under these conditions, with a purity of ≥98% after two purification cycles [2].

Mass Spectrometric Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular identity of H-Gly-Gly-His-OH. The observed molecular ion at m/z 269.26 [M+H]⁺ matches the theoretical mass (C₁₀H₁₅N₅O₄, 269.26 g/mol) [1]. High-resolution MS (HRMS) further discriminates isotopic patterns, ensuring the absence of co-eluting impurities. For example, a recent study reported a mass accuracy of <2 ppm for the tripeptide, validating its structural integrity [4].

X-ray Crystallography Studies

X-ray crystallography represents the most direct method for obtaining precise three-dimensional structural information of H-Gly-Gly-His-OH. The crystallographic analysis of this tripeptide has been primarily conducted through its metal complexes, particularly with gold(III) and palladium(II) ions, which facilitate crystallization and provide structural constraints that enable detailed atomic coordinate determination [1].

The crystal structure of [Au(III)(Gly-Gly-L-His-H₋₂)]Cl·H₂O demonstrates a square-planar coordination geometry around the gold center. The complex crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.234 Å, b = 15.462 Å, c = 12.578 Å, and β = 98.23°. The gold ion coordinates to four nitrogen atoms: the terminal amino group (Au-N distance of 2.049 Å), two deprotonated amide nitrogens (Au-N distances of 1.941 and 2.006 Å), and the histidine δ-nitrogen (Au-N distance of 2.038 Å). This coordination pattern creates one six-membered and two five-membered chelate rings, providing significant conformational constraint to the peptide backbone [1].

The analogous palladium complex [Pd(II)(Gly-Gly-L-His-H₋₂)]·1.5H₂O exhibits similar structural features, crystallizing in the same space group with slightly different unit cell parameters (a = 8.156 Å, b = 15.234 Å, c = 12.445 Å, β = 97.85°). The palladium-nitrogen distances are comparable to those in the gold complex: terminal amino group (2.058 Å), deprotonated amide nitrogens (1.943 and 1.983 Å), and histidine δ-nitrogen (2.016 Å) [1].

Table 1: X-ray Crystallography Data for H-Gly-Gly-His-OH Metal Complexes

| Complex | Crystal System | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | β (°) | Metal-N (terminal NH₂) (Å) | Metal-N (amide) (Å) | Metal-N (HisδN) (Å) | Resolution (Å) | R-factor |

|---|---|---|---|---|---|---|---|---|---|---|---|

| [Au(III)(Gly-Gly-L-His-H₋₂)]Cl·H₂O | Monoclinic | P2₁/c | 8.234 | 15.462 | 12.578 | 98.23 | 2.049 | 1.941, 2.006 | 2.038 | 1.85 | 0.034 |

| [Pd(II)(Gly-Gly-L-His-H₋₂)]·1.5H₂O | Monoclinic | P2₁/c | 8.156 | 15.234 | 12.445 | 97.85 | 2.058 | 1.943, 1.983 | 2.016 | 1.92 | 0.041 |

The crystallographic analysis reveals that the tripeptide adopts an extended conformation when complexed with metal ions, with the peptide backbone showing significant deviation from random coil conformations. The histidine residue adopts a specific rotameric state, with the imidazole ring oriented to facilitate metal coordination through the δ-nitrogen atom. The coordination geometry forces the peptide into a relatively rigid conformation, which may not fully represent the solution-state flexibility of the free tripeptide [1].

Crystal packing analysis indicates that the complexes form hydrogen-bonded networks through water molecules and chloride ions, with intermolecular interactions contributing to the overall stability of the crystal structure. The presence of water molecules in the crystal lattice (one in the gold complex and 1.5 in the palladium complex) suggests that hydration plays a crucial role in the structural organization of these peptide complexes [1].

The high-resolution crystallographic data (1.85 Å for the gold complex and 1.92 Å for the palladium complex) provide precise atomic coordinates and enable detailed analysis of bond lengths, angles, and conformational parameters. The excellent R-factors (0.034 and 0.041, respectively) indicate high-quality structural determinations with minimal experimental errors [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides essential information about the solution-state structure and dynamics of H-Gly-Gly-His-OH. The NMR approach offers unique advantages for studying this tripeptide, particularly in characterizing the histidine tautomeric states and peptide backbone conformations in physiologically relevant conditions [2].

2D NMR for Backbone Assignment

Two-dimensional NMR spectroscopy serves as the primary method for sequential assignment of the peptide backbone resonances. The assignment strategy employs multiple complementary experiments, each providing specific connectivity information that enables unambiguous identification of individual amino acid residues and their sequential relationships [3].

The Total Correlation Spectroscopy (TOCSY) experiment represents the cornerstone of peptide backbone assignment. Using an isotropic mixing time of 80 ms with a DIPSI sequence, TOCSY correlates all protons within the same amino acid residue, creating distinct spin systems for each residue. For H-Gly-Gly-His-OH, this experiment reveals three separate spin systems corresponding to the two glycine residues and the histidine residue [3].

The Correlation Spectroscopy (COSY) experiment provides complementary information by correlating protons that are separated by three chemical bonds. This experiment is particularly valuable for identifying scalar coupling patterns and confirming the connectivity patterns established by TOCSY. The characteristic coupling patterns for glycine (simple αCH₂ multipicity) and histidine (complex β-CH₂ and aromatic CH patterns) enable reliable residue type identification [3].

Nuclear Overhauser Effect Spectroscopy (NOESY) with a mixing time of 200 ms provides crucial through-space connectivity information. Sequential assignment relies on characteristic NOE patterns between amide protons and α-protons of adjacent residues. For this tripeptide, the NOE pattern HN(i) to Hα(i-1) provides unambiguous sequential connectivity, enabling the establishment of the Gly₁-Gly₂-His₃ sequence [3].

Table 3: 2D NMR Experimental Parameters for Peptide Backbone Assignment

| Experiment | Mixing Time (ms) | Spectral Width F1 (ppm) | Spectral Width F2 (ppm) | Digital Resolution F1 (Hz/pt) | Digital Resolution F2 (Hz/pt) | Acquisition Time (h) |

|---|---|---|---|---|---|---|

| TOCSY | 80 | 12 | 12 | 5.9 | 2.4 | 2.5 |

| COSY | - | 12 | 12 | 5.9 | 2.4 | 1.8 |

| NOESY | 200 | 12 | 12 | 5.9 | 2.4 | 4.2 |

| HSQC | - | 165 | 12 | 2.5 | 2.4 | 3.1 |

| HMBC | - | 220 | 12 | 1.8 | 2.4 | 5.8 |

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates ¹⁵N nuclei with directly bonded protons, providing a fingerprint spectrum that facilitates identification of amide groups and enables access to heteronuclear coupling information. The Heteronuclear Multiple Bond Correlation (HMBC) experiment extends this capability by correlating ¹⁵N with protons separated by multiple bonds, providing additional structural constraints [3].

Sequential assignment proceeds systematically from the amino terminus, utilizing the unique chemical shift patterns of each residue type. The terminal glycine residue can be identified by its characteristic upfield αCH₂ chemical shift and the absence of a preceding amide proton. The second glycine residue exhibits similar chemical shift patterns but with distinct NOE connectivity to both the terminal glycine and the histidine residue [3].

Tautomeric State Determination

The histidine residue in H-Gly-Gly-His-OH can exist in three distinct tautomeric states: the neutral τ-tautomer (Nδ₁-H, Nε₂), the neutral π-tautomer (Nδ₁, Nε₂-H), and the charged form (Nδ₁-H⁺, Nε₂-H⁺). Determination of the tautomeric state distribution is crucial for understanding the peptide's chemical behavior and biological activity [2].

¹³C NMR spectroscopy provides the most sensitive method for tautomer discrimination. The carbon chemical shifts of the imidazole ring show significant sensitivity to the protonation state of the adjacent nitrogen atoms. The Cγ carbon, which is quaternary and not directly bonded to hydrogen, can be distinguished from the tertiary carbons Cδ₂ and Cε₁ using dipolar dephasing experiments [2].

Table 2: ¹³C and ¹⁵N NMR Chemical Shifts for Histidine Tautomers at pH 6.3

| Nucleus | τ Tautomer (ppm) | π Tautomer (ppm) | Charged Form (ppm) | Chemical Shift Range (ppm) |

|---|---|---|---|---|

| ¹³C γ | 139.5 | 136.2 | 130.2 | 9.3 |

| ¹³C δ₂ | 115.4 | 118.1 | 121.2 | 5.8 |

| ¹³C ε₁ | 137.3 | 134.8 | 138.2 | 3.5 |

| ¹⁵N δ₁ | 248.7 | 175.3 | 176.4 | 73.4 |

| ¹⁵N ε₂ | 180.2 | 245.1 | 178.9 | 66.2 |

The ¹⁵N selectively filtered ¹³C NMR approach represents an advanced technique for tautomer determination. This method utilizes selective ¹⁵N pulses to differentiate between protonated and non-protonated nitrogen environments, enabling the identification of carbon atoms bonded to specific nitrogen tautomeric states. When selective 180° pulses are applied to the non-protonated nitrogen region (approximately 250 ppm), the ¹³C signals from carbons bonded to non-protonated nitrogens are suppressed, while signals from carbons bonded to protonated nitrogens remain [2].

The experimental implementation involves a series of complementary experiments: ¹⁵N^ALL^-filtered ¹³C spectroscopy (observing all carbon signals), ¹⁵N^H^-filtered ¹³C spectroscopy (observing carbons bonded to protonated nitrogens), and ¹⁵N^nonH^-filtered ¹³C spectroscopy (observing carbons bonded to non-protonated nitrogens). The comparison of these spectra enables unambiguous assignment of carbon resonances to specific tautomeric states [2].

At pH 6.3, the histidine residue in H-Gly-Gly-His-OH exists as a mixture of the neutral τ-tautomer and the charged form. The ¹⁵N^nonH^-filtered spectrum reveals two resonances (Cγ at 139.5 ppm and Cε₁ at 137.3 ppm) corresponding to the τ-tautomer, while the ¹⁵N^H^-filtered spectrum shows additional resonances from the charged form. This analysis indicates that the τ-tautomer is the predominant neutral form, with the charged form present as a significant minority species [2].

The tautomeric state distribution is pH-dependent, with the charged form becoming predominant at lower pH values and the neutral forms favored at higher pH values. The pKa values determined from potentiometric titration combined with ¹H NMR measurements indicate characteristic values of approximately 6.0 for the imidazole ring, consistent with typical histidine behavior in peptide environments [1].

Computational Molecular Dynamics Simulations

Molecular dynamics simulations provide crucial insights into the dynamic behavior and conformational preferences of H-Gly-Gly-His-OH in solution. These computational approaches complement experimental structural methods by providing atomic-level detail of conformational fluctuations and thermodynamic properties over nanosecond to microsecond timescales [4].

The simulation protocol employs the AMBER ff14SB force field, which has been specifically parameterized for peptide systems and provides accurate representation of backbone and side-chain conformational preferences. The TIP3P water model creates a realistic solvation environment, with the tripeptide surrounded by approximately 4,167 water molecules in a cubic simulation box of 50 × 50 × 50 ų [4].

Table 4: Molecular Dynamics Simulation Parameters

| Parameter | Value | Description |

|---|---|---|

| Force Field | AMBER ff14SB | Force field parameters |

| Water Model | TIP3P | Water model |

| Simulation Time | 500 ns | Total simulation time |

| Temperature (K) | 300 | Temperature control |

| Pressure (bar) | 1.0 | Pressure control |

| Time Step (fs) | 2.0 | Integration time step |

| Cutoff Distance (Å) | 12.0 | Non-bonded cutoff |

| Box Size (ų) | 50 × 50 × 50 | Simulation box dimensions |

| Water Molecules | 4,167 | Number of water molecules |

The simulation protocol includes energy minimization using steepest descent followed by conjugate gradient methods to remove unfavorable contacts. The system is gradually heated from 0 to 300 K over 300 ps using Langevin dynamics with a collision frequency of 1.0 ps⁻¹. Equilibration is performed for 1 ns under NPT conditions before production runs [4].

Conformational analysis reveals that H-Gly-Gly-His-OH exhibits considerable flexibility in solution, with the peptide backbone sampling multiple conformational states. The glycine residues, lacking side-chain constraints, show high conformational mobility with φ and ψ angles distributed across allowed regions of the Ramachandran plot. The histidine residue exhibits more restricted conformational behavior due to side-chain interactions with the backbone and solvent [4].

The clustering analysis using a divide-and-merge approach identifies discrete conformational substates based on both structural similarity and kinetic connectivity. The backbone dihedral angles are clustered into microstates using hybrid k-centers k-medoids clustering with backbone root-mean-square deviation (RMSD) as the similarity criterion. Kinetically related microstates are subsequently grouped into macrostates using Perron Cluster Analysis [4].

The simulation results indicate that the tripeptide populates primarily extended conformations, with occasional sampling of more compact structures stabilized by intramolecular hydrogen bonds. The histidine side chain shows preferential orientations that maximize favorable interactions with the solvent while minimizing steric clashes with the peptide backbone [4].

Hydrogen bond analysis reveals that the peptide backbone amide groups form stable hydrogen bonds with surrounding water molecules, with average lifetimes on the order of picoseconds. The histidine imidazole ring participates in both donor and acceptor hydrogen bonding interactions, with the specific interaction patterns depending on the protonation state of the imidazole nitrogen atoms [4].

The radius of gyration analysis indicates that the peptide maintains a relatively extended conformation throughout the simulation, with occasional fluctuations corresponding to conformational transitions. The root-mean-square fluctuation (RMSF) analysis identifies the terminal regions and the histidine side chain as the most mobile components, consistent with the expected flexibility of these structural elements [4].

Table 5: Comparison of Structural Characterization Methods

| Method | Resolution | Time Scale | Sample State | Primary Information |

|---|---|---|---|---|

| X-ray Crystallography | 1.85 Å | Static | Crystalline | Precise atomic coordinates |

| NMR Spectroscopy | 0.05 ppm | ms-s | Solution/Solid | Chemical environment |

| Molecular Dynamics | 0.1 Å RMSD | ns-μs | Computational | Dynamic behavior |

The molecular dynamics simulations provide valuable validation of experimental observations while extending the structural characterization to include dynamic properties that are not accessible through static experimental methods. The combination of these three complementary approaches creates a comprehensive understanding of the structural and dynamic properties of H-Gly-Gly-His-OH across multiple length and time scales [4].

XLogP3

Wikipedia

Dates

Explore Compound Types